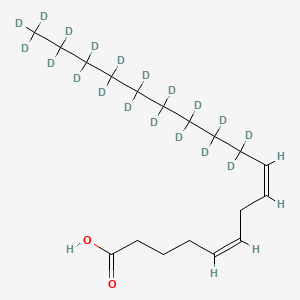
Chlorambucil Dimer Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorambucil Dimer Impurity is an impurity of Chlorambucil, an alkylating agent used as a chemotherapy drug in the treatment of chronic lymphocytic leukemia . This compound is significant in pharmaceutical research and quality control as it helps in understanding the purity and stability of Chlorambucil formulations.
Preparation Methods
The preparation of Chlorambucil Dimer Impurity involves synthetic routes that include the reaction of Chlorambucil with various reagents under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary between manufacturers. Industrial production methods typically involve high-performance liquid chromatography (HPLC) to isolate and purify the impurity .
Chemical Reactions Analysis
Chlorambucil Dimer Impurity undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chlorambucil Dimer Impurity has several scientific research applications, including:
Biology: Helps in studying the biological effects and interactions of Chlorambucil and its impurities.
Medicine: Used in the development and testing of new chemotherapy drugs and formulations.
Mechanism of Action
The mechanism of action of Chlorambucil Dimer Impurity is similar to that of Chlorambucil. It works by cross-linking guanine bases in DNA double-helix strands, preventing the strands from uncoiling and separating. This disruption of DNA function leads to cell death, making it effective in stopping tumor growth .
Comparison with Similar Compounds
Chlorambucil Dimer Impurity can be compared with other similar compounds, such as:
Chlorambucil EP Impurity E: Another impurity of Chlorambucil with a similar structure and function.
Chlorambucil EP Impurity A: A related compound used in the quality control of Chlorambucil formulations.
This compound is unique due to its specific structure and the role it plays in the stability and purity analysis of Chlorambucil .
Properties
Molecular Formula |
C28H37Cl3N2O4 |
|---|---|
Molecular Weight |
572.0 g/mol |
IUPAC Name |
4-[4-[2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl-(2-chloroethyl)amino]phenyl]butanoic acid |
InChI |
InChI=1S/C28H37Cl3N2O4/c29-15-18-32(19-16-30)25-11-7-24(8-12-25)4-2-6-28(36)37-22-21-33(20-17-31)26-13-9-23(10-14-26)3-1-5-27(34)35/h7-14H,1-6,15-22H2,(H,34,35) |
InChI Key |
OEWWULVKDVVUOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N(CCOC(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


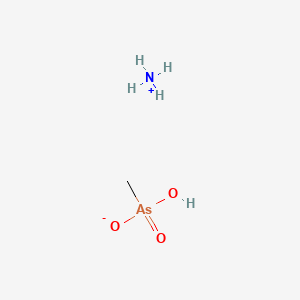


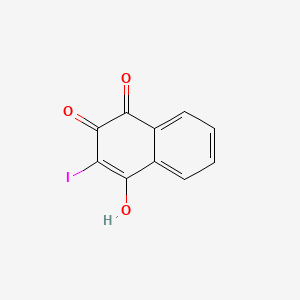
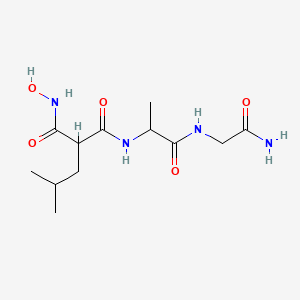
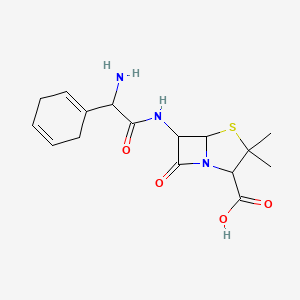

![N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12301189.png)
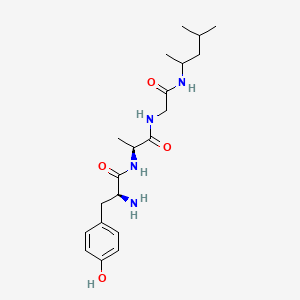
![(1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B12301212.png)
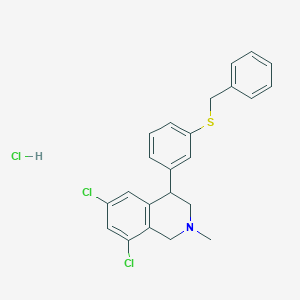
![6-[6-[[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B12301229.png)
